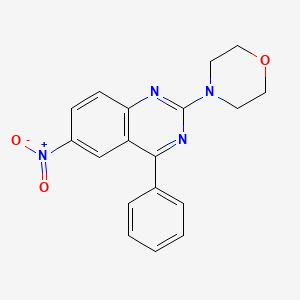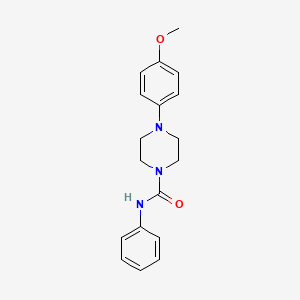
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide, also known as MeOPP, is a chemical compound that has gained significant attention in the field of scientific research. MeOPP belongs to the class of piperazine derivatives and has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Mechanism of Action
The exact mechanism of action of 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide is not fully understood. However, studies have shown that 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant binding affinity for various receptors and ion channels, which suggests that its pharmacological effects are mediated through these targets. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has been shown to act as an antagonist at dopamine D2 receptors, serotonin 5-HT1A receptors, and sigma-1 receptors. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has also been shown to act as an inhibitor of voltage-gated sodium channels and L-type calcium channels.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. In animal models, 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has been shown to exhibit significant analgesic activity, antipsychotic activity, and anxiolytic activity. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has also been shown to exhibit significant inhibitory activity on neuronal excitability and synaptic plasticity. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has been shown to have a low toxicity profile and is generally well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in its pure form through recrystallization. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant binding affinity for various receptors and ion channels, which makes it a useful tool compound for studying the function of these targets. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has a low toxicity profile and is generally well-tolerated in animal models.
However, 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide also has several limitations for lab experiments. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide is a relatively new compound, and its pharmacological effects are not fully understood. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has not been extensively studied in humans, and its safety and efficacy in humans are not known. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide may exhibit off-target effects or interact with other compounds in complex biological systems.
Future Directions
There are several future directions for research on 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide. One potential direction is to further explore its potential as an antipsychotic agent. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant binding affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide may also exhibit significant binding affinity for other receptors and ion channels that are involved in the regulation of mood, anxiety, and stress.
Another potential direction is to further explore its potential as an analgesic agent. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant analgesic activity in animal models of pain. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide may also exhibit significant binding affinity for other receptors and ion channels that are involved in the regulation of pain.
A third potential direction is to further explore its potential as a tool compound for studying the function of various receptors and ion channels. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant binding affinity for dopamine D2 receptors, serotonin 5-HT1A receptors, sigma-1 receptors, voltage-gated sodium channels, and L-type calcium channels. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide may be a useful tool compound for studying the function of these targets in various biological systems.
In conclusion, 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant binding affinity for various receptors and ion channels, which makes it a useful tool compound for studying the function of these targets. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has several advantages for lab experiments, including ease of synthesis and low toxicity. However, 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide also has several limitations, including a lack of understanding of its pharmacological effects and potential off-target effects. There are several future directions for research on 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide, including exploring its potential as an antipsychotic agent, analgesic agent, and tool compound for studying the function of various receptors and ion channels.
Synthesis Methods
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide can be synthesized through a simple reaction between 4-methoxyphenylpiperazine and benzoyl chloride. The reaction is carried out in the presence of a base, typically triethylamine, and an organic solvent, such as dichloromethane. The resulting product is then purified through recrystallization to obtain 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide in its pure form.
Scientific Research Applications
4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has been evaluated for its potential as an antipsychotic agent. Studies have shown that 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant binding affinity for dopamine D2 receptors, which are implicated in the pathophysiology of schizophrenia. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has also been evaluated for its potential as an analgesic agent. Studies have shown that 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant analgesic activity in animal models of pain.
In pharmacology, 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has been evaluated for its potential as a tool compound for studying the function of serotonin receptors. Studies have shown that 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant binding affinity for serotonin 5-HT1A receptors, which are involved in the regulation of mood, anxiety, and stress. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has also been evaluated for its potential as a tool compound for studying the function of sigma receptors. Studies have shown that 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant binding affinity for sigma-1 receptors, which are involved in the regulation of cellular signaling and stress responses.
In neuroscience, 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has been evaluated for its potential as a tool compound for studying the function of ion channels. Studies have shown that 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant inhibitory activity on voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide has also been evaluated for its potential as a tool compound for studying the function of calcium channels. Studies have shown that 4-(4-methoxyphenyl)-N-phenyl-1-piperazinecarboxamide exhibits significant inhibitory activity on L-type calcium channels, which are involved in the regulation of neuronal excitability and synaptic plasticity.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-9-7-16(8-10-17)20-11-13-21(14-12-20)18(22)19-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDOKQAIOOGUEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-phenylpiperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

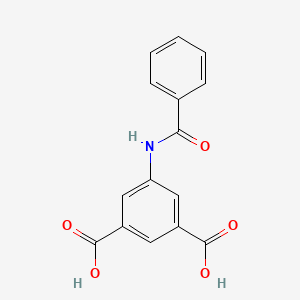

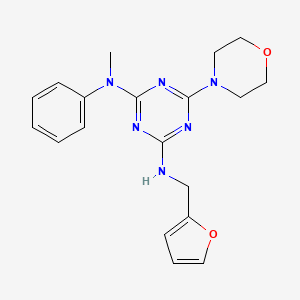
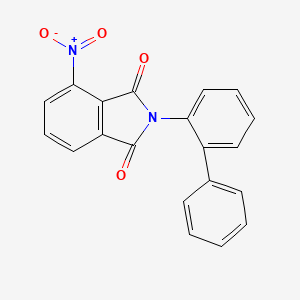
![2-methyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5782792.png)

![4-[2-(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)carbonohydrazonoyl]phenyl nicotinate](/img/structure/B5782799.png)


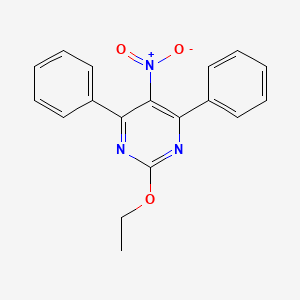
![2-(4-fluorophenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5782833.png)


